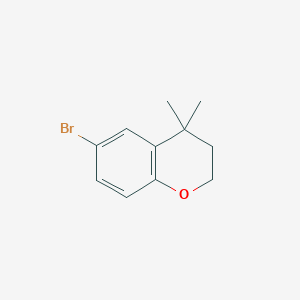

6-Bromo-4,4-dimethylchroman

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-4,4-dimethyl-2,3-dihydrochromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVHFVGZHIQVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451344 | |

| Record name | 6-bromo-4,4-dimethyl-chroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027915-16-7 | |

| Record name | 6-bromo-4,4-dimethyl-chroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Bromo 4,4 Dimethylchroman

Established Synthetic Pathways for the Chroman Core

The fundamental structure of 6-bromo-4,4-dimethylchroman is the chroman ring system. Its synthesis is a well-explored area of organic chemistry, with primary methods involving the formation of the heterocyclic ring through cyclization or building the molecule through a sequence of reactions from simpler precursors.

Cyclization Reactions in Chroman Synthesis

Cyclization reactions are a cornerstone of chroman synthesis, offering direct routes to the bicyclic scaffold. These methods typically involve the formation of the ether linkage and the dihydropyran ring in a single key step.

Prominent cyclization strategies include:

Intramolecular Friedel-Crafts Cyclization : This classic method uses O-allyl and homoallyl phenols to form the chroman ring through acid-catalyzed intramolecular alkylation of the electron-rich phenol (B47542) ring nih.gov.

Radical Cascade Cyclizations : Modern approaches utilize radical reactions to construct the chroman framework. For instance, the cyclization of o-allyloxybenzaldehydes can be initiated by various radical precursors to form substituted chroman-4-ones, which are precursors to chromans. researchgate.netacs.orgresearchgate.net These reactions can be triggered by transition-metal-free systems or visible-light photoredox catalysis, offering mild and efficient pathways. acs.orgresearchgate.net

Annulation of Benzylic Alcohols and Alkenes : A convergent synthesis of chromane (B1220400) derivatives can be achieved through a triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes. acs.org This Brønsted acid-catalyzed reaction proceeds under mild conditions from simple starting materials acs.org.

Intermolecular Conjugate Additions : Phenols can react with unsaturated carbonyl derivatives in a conjugate addition to form an intermediate that can subsequently cyclize to yield the chroman scaffold nih.gov.

These methods provide a versatile toolkit for chemists, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Multi-step Reaction Sequences from Precursors

An alternative to direct cyclization is the sequential construction of the molecule. A common multi-step pathway to this compound begins with a substituted benzene (B151609) derivative, such as bromobenzene. researchgate.net A representative sequence involves several key transformations:

Chlorosulfonation : The starting material, bromobenzene, undergoes chlorosulfonation researchgate.net.

Reduction : The resulting arylsulfonyl chloride is reduced researchgate.net.

Etherification and Cyclization : The reduced intermediate is then reacted with a suitable precursor for the dimethylpyran ring, such as 1-bromo-3-methylbut-2-ene, to undergo etherification and subsequent intramolecular cyclization to form the final 4,4-dimethylchroman (B1330555) ring system researchgate.net.

This step-by-step approach allows for controlled construction and purification of intermediates, which can be advantageous for achieving high purity in the final product.

Regioselective Bromination Strategies for the C6 Position

Introducing a bromine atom specifically at the C6 position of the 4,4-dimethylchroman scaffold is a critical step that requires precise control of regioselectivity. The directing effects of the ether oxygen and the alkyl substituents on the aromatic ring play a significant role in electrophilic aromatic substitution.

Strategies to achieve regioselective bromination include:

Starting with a Pre-brominated Precursor : The most straightforward method involves starting the synthesis with a phenol that is already brominated at the desired position (e.g., 4-bromophenol). The subsequent construction of the dimethylpyran ring then directly yields the 6-bromo-chroman derivative. A synthesis for the related compound, 6-bromo-4,4-dimethylthiochroman, starts with bromobenzene, ensuring the bromine is in the correct position from the outset researchgate.net.

Directed Electrophilic Bromination : For the direct bromination of the 4,4-dimethylchroman ring, the inherent directing effects of the molecule are exploited. The ether oxygen is an ortho-, para-director. Careful selection of brominating agents and reaction conditions can favor substitution at the C6 position, which is para to the ether oxygen. N-Bromosuccinimide (NBS) is a common reagent for such transformations, sometimes used with catalysts to enhance selectivity mdpi.comresearchgate.net. Theoretical analysis and controlled reaction conditions, such as low temperatures, can significantly improve the positional selectivity of electrophilic aromatic bromination mdpi.com.

The following table summarizes common bromination reagents and their applications.

| Reagent | Substrate Type | Key Features |

| N-Bromosuccinimide (NBS) | Activated Aromatic Rings | Provides a source of electrophilic bromine; selectivity can be tuned by reaction conditions mdpi.comresearchgate.net. |

| Tetraalkylammonium tribromides | Phenols | Exhibits high para-selectivity for the bromination of phenols mdpi.com. |

| Bromine (Br₂) with Lewis Acid | Aromatic Compounds | Classic electrophilic bromination, selectivity is controlled by the catalyst and directing groups. |

Optimization of Reaction Conditions for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. For this compound, this involves maximizing yield and purity while minimizing waste.

Strategies for Enhanced Conversion and Product Quality

Maximizing conversion and ensuring high product quality are paramount. Several strategies are employed to achieve these goals:

Catalyst Selection : The use of efficient catalysts can dramatically improve reaction rates and yields. For instance, in chroman synthesis via cyclization, the choice of a Brønsted acid like triflimide or a photoredox catalyst can be critical. acs.orgacs.org

Use of Flow Chemistry : For industrial-scale production, continuous flow reactors can offer significant advantages over traditional batch processing. Automated systems can ensure consistent reaction conditions, leading to higher purity and yield while enhancing safety .

The table below outlines optimization strategies and their impact on synthesis.

| Strategy | Parameter Optimized | Expected Outcome |

| Catalyst Screening | Reaction rate, selectivity | Higher yield, reduced byproducts researchgate.net. |

| Temperature Control | Reaction kinetics, side reactions | Improved selectivity, lower energy consumption researchgate.net. |

| Continuous Flow Processing | Reaction time, safety, consistency | Increased throughput, higher purity, enhanced safety . |

Stereoselective Synthesis Approaches for Chiral Chroman Analogues

The synthesis of specific enantiomers of chroman derivatives is of great interest, as biological activity is often stereospecific. Creating chiral analogues of this compound, particularly those with stereocenters at other positions on the chroman ring, requires advanced asymmetric synthesis techniques.

Key approaches include:

Organocatalysis : Asymmetric Friedel-Crafts alkylation/cyclization cascade reactions can be promoted by chiral organocatalysts, such as diphenylprolinol ethers, to produce chiral chromanes in high yields and enantioselectivities acs.org.

Chiral Catalysts : Lewis base catalysis can be used for enantioselective reactions. For example, a BINAM-based selenophosphoramide catalyst has been used to synthesize 2,3-disubstituted chromans with high yields and excellent selectivities nih.gov.

Intramolecular Mitsunobu Reaction : The cyclization of a chiral precursor alcohol using Mitsunobu conditions offers a powerful method for creating chiral chromanones with a defined stereocenter. This has been successfully applied to the synthesis of (S)-2,6-dimethylchroman-4-one researchgate.net.

These methods allow for the construction of chroman scaffolds with precise three-dimensional arrangements, opening the door to the exploration of chiral analogues of this compound.

Chemical Reactivity and Advanced Transformations of 6 Bromo 4,4 Dimethylchroman

Reactivity of the Bromo Substituent at C6

The bromine atom at the C6 position of the 6-Bromo-4,4-dimethylchroman is the primary site for a variety of chemical modifications. As an aryl bromide, it serves as a versatile chemical handle for introducing new functional groups and constructing more complex molecular architectures through several key reaction types.

Nucleophilic Aromatic Substitution Reactions

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, under specific conditions, the bromine atom of this compound can be displaced by a strong nucleophile. This transformation typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity in SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the reaction requires forcing conditions or activation, as the chroman ring system itself does not provide strong electronic activation for this pathway.

Common nucleophiles that can be employed in these reactions include alkoxides (to form ethers), amides, and thiolates (to form thioethers). The general transformation is outlined below:

General Reaction:

this compound + Nu: → 6-Nu-4,4-dimethylchroman + Br⁻ (where Nu: represents a nucleophile)

Carbon-Carbon Coupling Reactions (e.g., Suzuki-Miyaura)

The bromo substituent at C6 makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for forming new carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling is one of the most powerful and widely used methods. This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of substituents at the C6 position, including aryl, heteroaryl, vinyl, and alkyl groups. This capability is crucial for the synthesis of diverse derivatives with potentially valuable properties. The reaction is known for its mild conditions and high tolerance for various functional groups.

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Reductive Debromination Strategies

Reductive debromination is a chemical transformation that involves the removal of the bromine atom from the C6 position and its replacement with a hydrogen atom. This reaction effectively converts this compound into its parent compound, 4,4-dimethylchroman (B1330555). This strategy can be particularly useful when the bromo group is employed as a temporary directing or blocking group during a synthetic sequence.

Several methods are available for the reductive dehalogenation of aryl bromides. A common and efficient approach is catalytic hydrogenation. organic-chemistry.orgresearchwithrutgers.com This method typically involves treating the substrate with hydrogen gas (H₂) or a hydrogen transfer reagent (like ammonium (B1175870) formate) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgresearchwithrutgers.comresearchgate.net This process is generally clean and provides high yields. organic-chemistry.org

Key features of catalytic hydrogenation for debromination include:

High Selectivity: Bromides are reduced more readily than chlorides, and the reaction can often be performed selectively in the presence of other reducible functional groups like nitro or keto groups. organic-chemistry.orgresearchwithrutgers.comresearchgate.net

Mild Conditions: The reaction is typically carried out under neutral conditions at or near room temperature and atmospheric pressure. researchwithrutgers.com

Alternative methods for reductive debromination include the use of metal hydrides or radical-based reductions. acs.orgnih.gov For instance, systems using visible light photoredox catalysis have been developed for the efficient reduction of unactivated aryl bromides. acs.org Another approach involves using sodium hydride in combination with 1,4-dioxane (B91453) to achieve radical chain reduction. nih.gov

Transformations of the Chroman Ring System

Beyond modifications at the C6-bromo position, the chroman ring system itself is amenable to various chemical transformations. These reactions can alter the oxidation state of the heterocyclic ring or introduce new functional groups at other positions of the core structure.

Oxidation and Reduction Reactions

The chroman core can undergo both oxidation and reduction, depending on the specific derivative and reagents used. For example, in related chroman-4-one systems, the ketone at the C4 position can be readily reduced. The use of a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) converts the carbonyl group to a secondary alcohol, yielding a chroman-4-ol.

Further transformations of this alcohol are possible. For instance, dehydroxylation can be achieved using reagents like triethylsilane in the presence of a Lewis acid, which removes the hydroxyl group and results in a saturated C4 position.

Oxidative transformations of the chroman ring are also synthetically valuable. Palladium-catalyzed allylic C-H oxidation provides a direct route to construct chroman motifs from terminal olefins and substituted phenols. acs.org This method is notable for its operational simplicity and tolerance of various functional groups, including halides. acs.org More complex skeletal editing, involving oxidative ring-contraction, can transform related tetralone structures into chroman derivatives, showcasing advanced methods for manipulating the core ring system. nih.govchemrxiv.orgchemrxiv.org

Derivatization at Other Positions of the Chroman Core

The aromatic portion of the this compound core is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of additional substituents. lumenlearning.commasterorganicchemistry.com The outcome of these reactions is directed by the existing groups on the ring: the bromo group, the alkyl groups (via the fused ring), and the ring ether oxygen.

Directing Effects: The ether oxygen is a strong activating group and is ortho, para-directing. The bromo group is deactivating but also ortho, para-directing. The combined influence of these substituents will direct incoming electrophiles primarily to the C5, C7, and C8 positions.

Common electrophilic aromatic substitution reactions that can be applied to the chroman system include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen (e.g., Cl or Br) using the halogen in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. lumenlearning.com

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl chloride/alkyl halide and a Lewis acid catalyst.

The precise location of the new substituent will depend on the specific reaction conditions and the interplay of the electronic and steric effects of the groups already present on the aromatic ring. masterorganicchemistry.com

Table of Mentioned Compounds

Formation of Complex Molecular Architectures Incorporating the this compound Moiety

The this compound scaffold is a valuable building block in synthetic organic chemistry, primarily due to the presence of a reactive aryl bromide functional group. This group serves as a versatile handle for introducing a wide array of substituents onto the chroman core through various cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures, which are often pursued for applications in medicinal chemistry and materials science. The gem-dimethyl group at the C4 position provides steric bulk and metabolic stability, making the resulting complex molecules potentially useful as pharmaceutical intermediates.

The primary route for elaborating the this compound core involves palladium-catalyzed cross-coupling reactions. mdpi.comyoutube.com These reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. illinois.edunih.gov The general catalytic cycle for these transformations involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with a suitable coupling partner, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.com

Detailed research into the specific applications of this compound in the synthesis of complex molecules has highlighted its utility in creating diverse structural motifs. The following table summarizes some of the key palladium-catalyzed transformations that can be employed to build upon the this compound moiety, leading to the formation of intricate molecular structures.

Table 1: Palladium-Catalyzed Reactions for the Elaboration of this compound

| Reaction Name | Coupling Partner | Resulting Linkage | Product Class Example |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid or ester | C-C (Aryl-Aryl) | Biaryl-substituted chromans |

| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Styrenyl-chromans |

| Sonogashira Coupling | Terminal alkyne | C-C (Aryl-Alkynyl) | Arylalkynyl-chromans |

| Buchwald-Hartwig Amination | Amine (primary or secondary) | C-N (Aryl-Amino) | N-Aryl chroman derivatives |

| Stille Coupling | Organostannane (e.g., vinyl or aryl stannane) | C-C (Aryl-Vinyl/Aryl) | Substituted biaryls and stilbenes |

| Negishi Coupling | Organozinc reagent | C-C (Aryl-Alkyl/Aryl) | Alkylated or arylated chromans |

The Suzuki-Miyaura coupling is one of the most widely used methods for forming biaryl structures. nih.gov By reacting this compound with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base, a diverse library of compounds with extended aromatic systems can be synthesized. These biaryl chroman derivatives are of interest in medicinal chemistry due to their prevalence in biologically active molecules.

The Heck coupling reaction allows for the formation of a new carbon-carbon bond between the aryl bromide and an alkene. This transformation is valuable for synthesizing styrenyl-substituted chromans, which can serve as precursors for further functionalization or as key components in polymers and materials with specific optical properties.

For the introduction of a linear, rigid linker, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, resulting in an arylalkynyl-chroman. This moiety is often found in natural products and is used in the construction of complex molecular wires or as a building block for more elaborate heterocyclic systems.

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. This reaction enables the synthesis of N-aryl chroman derivatives by coupling this compound with a wide range of primary or secondary amines. The resulting arylamine structures are common in pharmacologically active compounds.

Other notable cross-coupling reactions such as the Stille and Negishi couplings offer alternative routes to carbon-carbon bond formation with different substrate scopes and reaction conditions, further expanding the synthetic utility of the this compound scaffold. mdpi.com Through the strategic application of these advanced chemical transformations, the relatively simple this compound molecule can be efficiently converted into a diverse array of complex and high-value molecular architectures.

Strategic Design and Synthesis of 6 Bromo 4,4 Dimethylchroman Derivatives and Analogues

Medicinal Chemistry-Driven Structural Modifications

The structural framework of 6-bromo-4,4-dimethylchroman provides a versatile platform for medicinal chemists. The bromine atom at the 6-position and the gem-dimethyl group at the 4-position are key features that influence the molecule's reactivity and biological interactions. Modifications at these and other positions are guided by a deep understanding of how molecular structure relates to biological activity.

Structure-Activity Relationship (SAR) Driven Design

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of new therapeutic agents. By systematically altering the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the structural features essential for desired pharmacological effects.

Key modifications often involve:

Substitution at the 6-position: Replacing the bromine atom with other halogens or functional groups can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets.

Alterations at the 4-position: While the gem-dimethyl group is a characteristic feature, modifications in this region can influence the compound's conformational flexibility and binding affinity.

Introduction of functional groups on the aromatic ring: Adding substituents to the benzene (B151609) ring can create new interaction points with target proteins and improve pharmacokinetic properties.

For instance, a study on a series of chromane (B1220400) derivatives revealed that the nature and position of substituents on the chromane scaffold significantly impact their inhibitory activity against enzymes like butyrylcholinesterase (BuChE). researchgate.net The analysis of these relationships helps in designing more potent and selective inhibitors.

Integration into Privileged Scaffolds

The chroman ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with diverse biological activities. researchgate.netnih.gov This means that the chroman core is a recurring structural motif that is recognized by a variety of biological targets.

By incorporating the this compound moiety into larger, more complex molecules, medicinal chemists can leverage the inherent biological relevance of the chroman scaffold. This strategy has been employed to develop compounds with potential applications in areas such as Alzheimer's disease. researchgate.net For example, gem-dimethylchroman-4-ol and gem-dimethylchroman-4-amine derivatives have been synthesized and shown to be effective inhibitors of butyrylcholinesterase. researchgate.net

Synthetic Pathways to Diverse this compound Analogues

The synthesis of diverse analogues of this compound is crucial for exploring its full therapeutic potential. Various synthetic strategies have been developed to access a wide range of derivatives, allowing for comprehensive SAR studies.

A common approach to synthesizing the chroman core involves the reaction of a substituted phenol (B47542) with an appropriate three-carbon synthon. For this compound, this would typically start from 4-bromophenol (B116583). The gem-dimethyl group is often introduced using 3,3-dimethylallyl bromide or a similar reagent.

More advanced synthetic routes enable the introduction of a wide array of functional groups and structural motifs. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for creating carbon-carbon bonds and introducing aryl or alkynyl substituents at the 6-position of the chroman ring. researchgate.net These methods offer a high degree of control and flexibility, facilitating the generation of chemical libraries for high-throughput screening.

Development of Heteroarotinoid Analogues

Heteroarotinoids are a class of synthetic retinoids where a heterocyclic ring system replaces the cyclohexenyl ring of retinoic acid. The this compound scaffold has been utilized in the synthesis of novel heteroarotinoids. nih.govnih.gov

The synthesis of these analogues typically involves the condensation of a chroman- or thiochroman-substituted phosphorus ylide with a polyene-substituted aldehyde ester. nih.gov This key step allows for the connection of the heterocyclic portion to the polyene chain characteristic of retinoids.

Biological and Medicinal Chemistry Investigations of 6 Bromo 4,4 Dimethylchroman Derived Agents

Enzyme Inhibition Studies

The core structure of 6-Bromo-4,4-dimethylchroman has served as a template for the development of various enzyme inhibitors. These studies are crucial in understanding the compound's mechanism of action and its potential therapeutic benefits.

Cholinesterase Inhibition (e.g., Butyrylcholinesterase)

Butyrylcholinesterase (BChE) has emerged as a significant therapeutic target, particularly in the context of Alzheimer's disease (AD). nih.gov It plays a role in hydrolyzing acetylcholine (B1216132) and is associated with the pathological hallmarks of AD. nih.gov While acetylcholinesterase (AChE) is the primary enzyme for acetylcholine breakdown in a healthy brain, BChE activity increases as AD progresses, compensating for the decline in AChE levels. researchgate.net Therefore, inhibiting BChE is a viable strategy to manage cognitive symptoms in Alzheimer's patients. nih.gov

Chromone (B188151) derivatives, the parent class of compounds to which this compound belongs, are recognized for their neurotropic activities, including the inhibition of cholinesterases. nih.gov Research into various derivatives has shown that the chroman and chromone scaffolds are promising for developing BChE inhibitors. The design of multi-target-directed ligands often incorporates BChE inhibition, sometimes in combination with other targets like monoamine oxidase B (MAO-B), to address the multifaceted nature of neurodegenerative diseases. nih.gov

Interactive Table: Butyrylcholinesterase (BChE) Inhibition by Selected Compounds

| Compound | hBChE IC50 (nM) | Notes |

|---|---|---|

| S06-1011 | 16 | A highly effective and selective BChE inhibitor. |

| S06-1031 | 25 | A highly effective and selective BChE inhibitor. |

This table presents data on BChE inhibitors to illustrate the potency of compounds under investigation for neurodegenerative diseases. S06-1011 and S06-1031 are examples of potent inhibitors from recent studies. nih.gov

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. nih.gov MAO-B is particularly relevant in neurodegenerative disorders like Parkinson's disease (PD) due to its role in dopamine (B1211576) metabolism. nih.gov The inhibition of MAO-B can help preserve dopamine levels in the brain, offering a therapeutic strategy for PD. nih.gov Furthermore, MAO-B is linked to oxidative stress, a key factor in the progression of both Alzheimer's and Parkinson's diseases. nih.gov

Derivatives of the chromone scaffold have been extensively studied as MAO inhibitors. Specifically, 6-substituted chromones have shown promise. For instance, 6-[(3-bromobenzyl)oxy]chromones have been identified as potent and reversible MAO-B inhibitors. nih.gov The substitution at the 6-position of the chromone ring appears to be a critical determinant of their inhibitory activity and selectivity.

Interactive Table: Monoamine Oxidase (MAO) Inhibition by Chromone Derivatives

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | MAO-B | 2.8 | Selective for MAO-B |

| 6-[(3-bromobenzyl)oxy]chromone-3-carbaldehyde | MAO-B | 3.7 | Selective for MAO-B |

| 5-hydroxy-2-methyl-chroman-4-one (HMC) | MAO-B | 3230 | ~4-fold selective for MAO-B over MAO-A |

This table highlights the inhibitory potency of various chromone derivatives against MAO-A and MAO-B. The data indicates that specific substitutions on the chromone ring can lead to highly potent and selective MAO-B inhibitors. nih.govnih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleic acids and amino acids, making it a target for various therapeutic areas, including cancer and infectious diseases. wikipedia.orgrjraap.com While research directly investigating this compound as a DHFR inhibitor is limited, studies on other bromo-substituted heterocyclic compounds have shown promising results.

For example, a series of 6-bromo- and 6,8-dibromo-quinazolin-4(3H)-ones have been evaluated for their DHFR inhibitory activity. Several of these compounds demonstrated significant potency. This suggests that the bromo-substitution on a heterocyclic core can be a favorable feature for DHFR inhibition. Although quinazolinones are structurally different from chromans, these findings may inspire future research into the potential of bromo-substituted chromans as DHFR inhibitors.

Interactive Table: Dihydrofolate Reductase (DHFR) Inhibition by Bromo-Substituted Quinazolinones

| Compound Class | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Bromo-substituted quinazolinones | DHFR | 0.1 - 6.5 | A range of potencies observed for different derivatives. |

This table presents the DHFR inhibitory activity of a series of bromo-substituted quinazolinones, demonstrating the potential of bromine substitution in the design of DHFR inhibitors.

Neuropharmacological Research

The enzymatic inhibition profiles of this compound derivatives have led to further investigations into their potential roles in treating complex neurological conditions.

Potential in Neurodegenerative Disease Research (e.g., Alzheimer's Disease, Parkinson's Disease)

The development of agents based on the this compound scaffold is of significant interest in the field of neurodegenerative diseases. The dual ability of related chromone derivatives to inhibit both BChE and MAO-B makes them attractive candidates for a multi-target approach to treating conditions like Alzheimer's and Parkinson's disease. nih.govnih.gov

In Alzheimer's disease, the inhibition of BChE can help to alleviate cognitive decline by increasing acetylcholine levels in the brain. nih.gov In Parkinson's disease, the inhibition of MAO-B is a validated strategy for managing motor symptoms by preserving dopamine levels. nih.gov High-potency MAO-B inhibitors derived from the chromone structure are considered promising leads for the development of new therapies for Parkinson's disease. nih.gov

Investigation of Neuroprotective Properties

Beyond symptomatic treatment through enzyme inhibition, there is growing evidence for the neuroprotective effects of chroman and chromone derivatives. Neuroprotection, the preservation of neuronal structure and function, is a critical goal in the treatment of neurodegenerative diseases.

Studies have shown that chromone derivatives can suppress neuroinflammation and improve mitochondrial function in experimental models of Alzheimer's disease. nih.gov Furthermore, novel hybrids of 1,2-dithiolane (B1197483) and chroman have been synthesized and tested for their ability to protect against oxidative stress-induced cell death in hippocampal neurons. nih.gov Some of these hybrid compounds showed significant improvement in neuroprotective activity against glutamate-induced oxidative stress. nih.gov These findings suggest that agents derived from the this compound scaffold may not only provide symptomatic relief but also slow the progression of neurodegenerative diseases by protecting neurons from damage. nih.gov

Antidiabetic and Antioxidant Activity Assessments

There is limited specific research assessing the antidiabetic or antioxidant activities of derivatives of this compound. The exploration of heterocyclic compounds for these purposes is widespread. For example, some ketone derivatives of succinimide, including a (4-bromophenyl) analog, have been synthesized and shown to possess in vitro α-amylase and α-glucosidase inhibitory activities, as well as antioxidant properties. nih.gov Furthermore, complex structures incorporating a chromene nucleus, such as certain chromeno-pyrano-chromene derivatives, have demonstrated good antioxidant activity in various assays. psu.edu The biological activity of diverse heterocyclic systems, including carbazole (B46965) derivatives, has also been linked to potential antidiabetic and antioxidant effects. mdpi.com

Antimicrobial and Antifungal Activity Studies

The chroman and chromone skeletons are fertile ground for the development of antimicrobial and antifungal agents. Several studies have investigated derivatives that include the "6-bromo" substitution pattern.

Research into a series of 6-bromo-4-(substituted phenyl) iminoflavones revealed that these compounds exhibit good activity against both gram-positive and gram-negative bacteria. researchgate.net Certain compounds within this series also showed moderate to good antifungal activity against Aspergillus clavatus and Candida albicans. researchgate.net

In another study, novel spiropyrrolidines incorporating a thiochroman-4-one or chroman-4-one moiety were synthesized and evaluated. mdpi.com The results indicated that the presence of the thiochromanone moiety, in particular, led to significant inhibitory activity against various bacterial and fungal strains, with some derivatives showing higher potency than the reference antibiotics amoxicillin (B794) and ampicillin (B1664943) against Bacillus subtilis and Staphylococcus epidermis. mdpi.com

Furthermore, derivatives of 6-bromo-2H-chromen-2-one have been synthesized and screened for antimicrobial properties, with many of the compounds showing good to moderate activity against different strains of bacteria and fungi. researchgate.net The antifungal potential of the chroman skeleton was also highlighted in a study of (E)-benzylidene-chroman-4-one , which demonstrated fungicidal-like activity against Candida species, likely by acting on the plasma membrane. semanticscholar.org

| Derivative Class | Tested Organism(s) | Observed Activity/Finding | Source |

|---|---|---|---|

| 6-Bromo-4-(substituted phenyl) iminoflavones | Gram-positive & Gram-negative bacteria, A. clavatus, C. albicans | Good antibacterial activity; moderate to good antifungal activity observed. | researchgate.net |

| Spiropyrrolidines with Chroman-4-one | B. subtilis, S. epidermis | Derivatives with a thiochromanone moiety showed high activity, with MIC values of 32 µg/mL against tested strains. | mdpi.com |

| (E)-Benzylidene-chroman-4-one | Candida spp. | Demonstrated fungicidal activity, with MIC values ranging from 62.5 µg/mL to 1000 µg/mL. | semanticscholar.org |

| 6-Bromo-3-(2-bromo-acetyl)-2H-chromen-2-one derivatives | Various bacteria and fungi | Most synthesized compounds showed good to moderate antimicrobial activities. | researchgate.net |

Antimalarial Activity Screening

The chroman scaffold is a promising starting point for the discovery of new antimalarial drugs. The screening of a compound library led to the identification of a spirocyclic chroman-4-one with significant antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov This discovery prompted extensive structure-activity relationship studies to optimize the scaffold for potency and drug-like properties. nih.gov

Other research has shown that chromone derivatives can exhibit antimalarial effects. researchgate.net For instance, a series of chromones that were also inhibitors of HIV-1 protease were tested against P. falciparum, with one derivative showing more potent activity than the reference drug primaquine. researchgate.net Complex derivatives, such as a chromeno-pyrano-chromene molecule, have also been shown to possess good antimalarial activity in vitro. psu.edu These studies collectively suggest that the chroman/chromone framework is a viable scaffold for developing novel agents to combat drug-resistant malaria.

Chemotherapeutic Potential (e.g., Antitumor Activity, Differentiation Induction)

While direct studies on the chemotherapeutic potential of this compound derivatives are not widely reported, research into other "6-bromo" substituted heterocyclic compounds has shown promise. For example, a series of 6-bromo quinazoline (B50416) derivatives were designed and synthesized as potential anticancer agents. nih.gov In vitro screening of these compounds against MCF-7 (breast) and SW480 (colon) cancer cell lines revealed that one derivative with an aliphatic linker was the most potent, showing significantly better activity against the MCF-7 cell line than the approved drug Erlotinib. nih.gov Studies have indicated that the presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring can enhance anticancer effects. nih.gov This suggests that the 6-bromo substitution pattern could be a valuable feature in the design of cytotoxic agents based on other scaffolds as well.

Diagnostic Imaging Agent Development

The application of this compound derivatives in the development of diagnostic imaging agents has not been a significant focus of research based on available literature. The development of new imaging agents often involves incorporating specific atoms or functional groups suitable for detection by modalities like Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI). For instance, a different "6-bromo" compound, 6-bromo-7-[11C]methylpurine ([11C]BMP), has been developed as a PET radiotracer to measure the activity of a specific transport protein in the brain. nih.gov This compound, however, is based on a purine (B94841) scaffold, which is structurally distinct from a chroman. nih.gov The development of imaging agents requires a unique set of properties, and at present, the this compound scaffold has not been prominently explored for this purpose.

Mechanistic Elucidation of Biological Actions of 6 Bromo 4,4 Dimethylchroman Analogues

Identification of Specific Molecular Targets

Research into the biological activities of chroman analogues has identified several key molecular targets, spanning enzymes, receptors, and other proteins involved in various disease processes. These findings suggest that the biological effects of compounds like 6-Bromo-4,4-dimethylchroman are likely mediated through interaction with specific cellular components.

Enzyme Inhibition:

A prominent mechanism of action for chroman analogues is the inhibition of key enzymes. For instance, certain chroman-4-one derivatives have been identified as potent and selective inhibitors of sirtuin 2 (SIRT2) , an enzyme implicated in neurodegenerative diseases and cancer. acs.orgacs.org Structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the chroman ring are crucial for this inhibitory activity. acs.org

Other enzymatic targets for chroman analogues include:

Acetyl-CoA Carboxylases (ACCs) : Chroman derivatives have been synthesized and shown to act as non-selective inhibitors of ACC1 and ACC2, enzymes that play a critical role in fatty acid synthesis and oxidation. This inhibition has shown potential in cancer treatment. nih.gov

Pteridine Reductase 1 (PTR1) : Chroman-4-one derivatives have demonstrated inhibitory activity against TbPTR1, a key enzyme in Trypanosoma brucei, suggesting their potential as anti-parasitic agents. nih.gov

NADPH Oxidase : In the context of inflammation, chroman-4-one based 1,2,3-triazole analogues have shown potent antioxidant and anti-inflammatory activities by targeting NADPH oxidase. nih.gov

DNA Topoisomerase IV : Some 4-chromanone (B43037) analogues have exhibited antibacterial activity by inhibiting DNA topoisomerase IV, an essential bacterial enzyme. acs.org

Monoamine Oxidase-B (MAO-B) : Chromanone derivatives have displayed significant inhibitory activity against MAO-B, a target for neurological disorders. core.ac.uk

Modulation of Cell Adhesion Molecules and Cytokines:

Chroman analogues have also been shown to exert anti-inflammatory effects by targeting molecules involved in the inflammatory cascade. A notable example is the inhibition of Tumor Necrosis Factor-α (TNF-α) induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) on human endothelial cells. elsevierpure.com This action can disrupt the recruitment of immune cells to sites of inflammation.

Targeting Cancer-Related Proteins:

In the realm of oncology, chroman-like small molecules have been developed as inhibitors of the Programmed Death-Ligand 1 (PD-L1) , a crucial target in cancer immunotherapy for its role in tumor immune evasion. nih.gov

The diverse molecular targets of chroman analogues are summarized in the table below.

| Molecular Target | Biological Activity | Reference |

| Sirtuin 2 (SIRT2) | Neuroprotection, Anticancer | acs.orgacs.org |

| Acetyl-CoA Carboxylases (ACC1/ACC2) | Anticancer | nih.gov |

| Pteridine Reductase 1 (PTR1) | Anti-parasitic | nih.gov |

| NADPH Oxidase | Anti-inflammatory, Antioxidant | nih.gov |

| DNA Topoisomerase IV | Antibacterial | acs.org |

| Monoamine Oxidase-B (MAO-B) | Neuroprotective | core.ac.uk |

| TNF-α/ICAM-1 | Anti-inflammatory | elsevierpure.com |

| Programmed Death-Ligand 1 (PD-L1) | Anticancer (Immunotherapy) | nih.gov |

Mapping of Influenced Cellular Signaling Pathways

The interaction of chroman analogues with their molecular targets initiates a cascade of events that modulate various cellular signaling pathways. These pathways are fundamental to cellular processes such as proliferation, apoptosis (programmed cell death), and inflammation.

Apoptosis Induction in Cancer Cells:

Several studies have highlighted the ability of chroman derivatives to induce apoptosis in cancer cells. For example, certain 3-benzylidene-4-chromanone (B8775485) derivatives have been shown to trigger apoptosis in breast cancer cell lines. researchgate.net A more detailed mechanistic insight comes from the study of new chromone (B188151) analogues from marine-derived Penicillium citrinum, which were found to induce apoptosis in human colon carcinoma cells via the Bcl-2, Bax, and caspase 3 signaling cascades . cgu.edu.tw This pathway is a central regulator of apoptosis, where a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax leads to the activation of executioner caspases like caspase-3.

Modulation of Inflammatory Pathways:

The anti-inflammatory effects of chroman analogues are mediated through their influence on key inflammatory signaling pathways. By inhibiting targets like TNF-α and NADPH oxidase, these compounds can interfere with downstream signaling events that lead to the production of inflammatory mediators. nih.govelsevierpure.com For instance, the inhibition of TNF-α can prevent the activation of transcription factors like NF-κB, which is a master regulator of the inflammatory response.

Interference with Survival Signal Transduction:

In the context of cancer therapy, chroman derivatives have been suggested to enhance the efficacy of treatments like radiotherapy by inhibiting survival signal transduction pathways. google.com This suggests that these compounds can make cancer cells more susceptible to other therapeutic interventions.

Investigation of Modulation of Gene Expression

The influence of chroman analogues extends to the level of gene expression, where they can alter the transcription of specific genes, thereby mediating their biological effects.

One of the well-documented examples of gene expression modulation by a chroman analogue is the effect of SIRT2 inhibitors. Inhibition of SIRT2 in a neuronal model of Huntington's disease led to significant changes in gene expression, most notably a down-regulation of genes responsible for sterol biosynthesis . acs.org This effect was mediated through the decreased nuclear trafficking of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) , a key transcription factor that controls the expression of genes involved in cholesterol and fatty acid synthesis. acs.org

Furthermore, the anti-inflammatory and anticancer activities of many chroman analogues are intrinsically linked to the modulation of gene expression. For example, the inhibition of the TNF-α signaling pathway can lead to the reduced expression of various pro-inflammatory genes. elsevierpure.com Similarly, the induction of apoptosis by chroman derivatives often involves the altered expression of genes in the Bcl-2 family. cgu.edu.tw

The ability of some flavanones (2-phenyl chroman-4-one derivatives) to induce cell cycle arrest and apoptosis in breast cancer cells has been linked to the modulation of p21 gene expression . nih.gov The p21 protein is a potent inhibitor of cyclin-dependent kinases and a key player in cell cycle control.

Ligand-Protein Binding Site Analysis

The efficacy and selectivity of chroman analogues are determined by their specific interactions with the binding sites of their target proteins. Ligand-protein binding site analysis, often employing computational methods like molecular docking, provides crucial insights into these interactions at the atomic level.

Studies on various chroman derivatives have highlighted the importance of the substitution pattern on the chroman scaffold for optimal binding. For instance, in the case of SIRT2 inhibitors, it was found that an alkyl chain with three to five carbons in the 2-position, and larger, electron-withdrawing groups in the 6- and 8-positions were critical for high potency. acs.org An intact carbonyl group was also deemed crucial for the inhibitory activity. acs.org

Molecular docking studies of chroman-4-one based 1,2,3-triazole analogues with NADPH oxidase revealed promising binding interactions, including hydrogen bonds and hydrophobic interactions, which correlated with their potent antioxidant and anti-inflammatory activities. nih.gov

In the context of anti-parasitic activity, the binding mode of a chroman-4-one inhibitor within the active site of TbPTR1 was elucidated. The chroman-4-one moiety was involved in a π-sandwich interaction, and various functional groups, such as the ether oxygen and the carbonyl group, formed key hydrogen bonds with amino acid residues and the NADP+ cofactor. nih.gov

For antibacterial 4-chromanone analogues, structure-activity relationship analysis revealed that a hydrophobic substituent at the 2-position and a hydrogen bond donor/acceptor at the 4-position, along with hydroxyl groups at the 5- and 7-positions, enhanced antibacterial activities. acs.org

These detailed analyses of ligand-protein interactions are instrumental in the rational design and optimization of more potent and selective chroman-based therapeutic agents.

Advanced Analytical Methodologies for 6 Bromo 4,4 Dimethylchroman and Its Research Products

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of 6-Bromo-4,4-dimethylchroman, providing insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and Saturation-Transfer Difference (STD-NMR), stands as a cornerstone for the structural determination of this compound.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For chroman derivatives, the chemical shifts of the methylene (B1212753) protons at position 3 are typically observed around 2.70 ppm, influenced by the adjacent carbonyl and alkoxy groups. mdpi.com The methyl groups at position 4 would exhibit characteristic singlet signals. Specifically for 6-substituted 2,2-dimethylchroman-4-one (B181875) derivatives, the aromatic protons show expected coupling constants, with J₅,₇ values ranging from 1.6 to 2.4 Hz and J₇,₈ from 8.0 to 8.6 Hz. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. For instance, the presence of a bromine atom can have a "heavy atom effect," influencing the chemical shift of the directly attached (ipso) carbon. stackexchange.com In substituted chroman-4-ones, good linear correlations have been observed for carbons para to a substituent group, although this correlation is weaker for meta positions. mdpi.comnih.gov

Saturation-Transfer Difference (STD-NMR) is a powerful technique for studying ligand-protein interactions. ichorlifesciences.commdpi.com This method allows for the identification of binding ligands and the mapping of their binding epitopes. mdpi.comnih.gov While direct application data for this compound is not prevalent, the principles of STD-NMR are applicable to its research products when investigating their interactions with biological macromolecules. The technique relies on the transfer of saturation from a selectively irradiated protein to a bound ligand, with the resulting signals in the difference spectrum indicating which parts of the ligand are in close proximity to the protein. ichorlifesciences.com

Below is a representative table of expected NMR data for a 6-bromo-dimethylchroman derivative, based on typical chemical shifts for similar structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C(CH₃)₂ | ~1.3 | ~30 |

| CH₂ (Position 3) | ~1.8 | ~25 |

| O-CH₂ (Position 2) | ~4.2 | ~75 |

| Aromatic CH | 6.8 - 7.5 | 115 - 135 |

| C-Br | - | ~115 |

| C-O | - | ~150 |

| C(CH₃)₂ | - | ~35 |

Note: The actual chemical shifts can vary depending on the solvent and the specific substitution pattern.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the accurate determination of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of organic compounds. For compounds similar to this compound, such as 4-bromo-2,6-dimethylphenol, reverse-phase (RP) HPLC methods have been successfully developed. sielc.com These methods often utilize a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The retention time and peak purity are key parameters for assessing the identity and purity of the compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. The use of smaller particle size columns (typically sub-2 µm) in UPLC systems allows for more efficient separations. Methods developed for HPLC can often be transferred to UPLC systems for improved performance in the purity assessment of this compound and its research products. sielc.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly well-suited for the purification of chiral compounds and can also be used for achiral separations. While specific applications for this compound are not extensively documented, the principles of SFC make it a viable option for its purification and analysis, especially for complex mixtures or when orthogonal separation selectivity is required compared to HPLC.

Gas Chromatography (GC)

Gas Chromatography (GC) is a valuable tool for the analysis of volatile and thermally stable compounds. While there is limited specific information on the GC analysis of this compound, a related compound, 6-bromo-4,4-dimethylthiochroman, is known to be used in syntheses where GC is employed to quantify impurities. researchgate.net For GC analysis, the compound would need to be sufficiently volatile and stable at the temperatures used in the injector and column. The limit of detection and quantitation for related impurities in similar matrices have been reported to be as low as 0.7 and 2.1 ppm, respectively, demonstrating the high sensitivity of GC methods. researchgate.net

The following table summarizes the applicability of various chromatographic techniques for the analysis of this compound.

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Primary Application |

| HPLC | C18, C8 | Acetonitrile/Water gradients | Purity assessment, preparative separation |

| UPLC | Sub-2 µm C18 | Acetonitrile/Water gradients | High-resolution purity assessment, impurity profiling |

| SFC | Chiral or achiral packed columns | Supercritical CO₂ with co-solvents | Chiral and achiral separations, purification |

| GC | Capillary columns (e.g., DB-5) | Inert gas (e.g., Helium, Nitrogen) | Analysis of volatile impurities and byproducts |

Mass Spectrometry (MS) Techniques (e.g., LC-MS, GC-MS, ESI-HRMS)

Mass spectrometry is an indispensable tool for the analysis of this compound and its derivatives, providing critical information on molecular weight and structure. Hyphenated techniques, which couple chromatography with mass spectrometry, are particularly powerful for separating the target compound from a complex mixture before analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique for the analysis of this compound. It is particularly useful for monitoring the progress of chemical reactions and for the analysis of final products. google.com In a typical LC-MS setup, the sample is first passed through a high-performance liquid chromatography (HPLC) column, which separates the components of the mixture. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined. For this compound, Electrospray Ionization (ESI) is a common ionization method, often yielding a prominent protonated molecule [M+H]⁺. The high sensitivity of LC-MS allows for the detection of trace-level impurities. biomedres.us

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a gas chromatography column. As the separated components elute from the column, they are ionized, typically by electron ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" that can be used to confirm the structure of the compound. The fragmentation of this compound would likely involve the loss of a methyl group, followed by cleavage of the chroman ring.

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. This is crucial for confirming the identity of a newly synthesized compound and for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₁H₁₃BrO), ESI-HRMS would be used to confirm its exact mass, providing strong evidence for its structure.

Table 1: Application of Mass Spectrometry Techniques for this compound

| Technique | Ionization Method | Information Provided | Application in Analysis of this compound |

|---|---|---|---|

| LC-MS | ESI, APCI | Molecular Weight, Purity | Reaction monitoring, final product analysis, quantification of non-volatile impurities. |

| GC-MS | EI | Molecular Fragmentation Pattern | Structural elucidation, identification of volatile impurities and isomers. |

| ESI-HRMS | ESI | Exact Mass, Elemental Composition | Unambiguous confirmation of molecular formula, differentiation from isobaric impurities. |

Quality Control and Impurity Profiling in Research Synthesis

The quality control of research chemicals is paramount to ensure that the material used in experiments is of a known purity and that any impurities are identified and quantified. Impurity profiling is the process of identifying and characterizing these impurities, which can originate from starting materials, intermediates, by-products, or degradation products. biomedres.us For this compound, a robust quality control process would involve a combination of chromatographic and spectroscopic techniques.

The synthesis of chroman derivatives can involve multiple steps, each with the potential to introduce impurities. nih.gov For example, the synthesis of this compound could involve the reaction of a bromophenol with a source of the dimethylallyl group. Incomplete reactions could lead to the presence of unreacted starting materials in the final product. Side reactions could also occur, leading to the formation of isomeric or related impurities.

A comprehensive impurity profiling strategy would utilize a combination of LC-MS and GC-MS to separate and identify potential impurities. The use of a diode array detector (DAD) in conjunction with LC-MS can provide additional information about the chromophoric properties of the impurities, aiding in their identification. Once identified, the impurities can be quantified using a validated chromatographic method. A typical quality control specification for a research chemical might require a purity of ≥95%, with no single impurity exceeding 1%. nih.gov

Table 2: Potential Impurities in the Synthesis of this compound and their Method of Detection

| Potential Impurity | Potential Origin | Recommended Analytical Technique |

|---|---|---|

| Unreacted Bromophenol | Starting Material | LC-MS, GC-MS |

| Isomeric By-products | Side Reaction | LC-MS, GC-MS |

| Over-alkylated Products | Side Reaction | LC-MS |

| Residual Solvents | Synthesis Process | GC-MS (Headspace) |

Computational Chemistry and Molecular Modeling in 6 Bromo 4,4 Dimethylchroman Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding the fundamental mechanisms of drug action. While specific, published docking studies focusing exclusively on 6-Bromo-4,4-dimethylchroman are not widely available, the chroman scaffold itself is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.

Computational docking of this compound would involve preparing a 3D model of the compound and docking it into the binding sites of various known protein targets. Research on analogous chroman and chromone (B188151) derivatives has shown their potential to act as inhibitors for targets involved in cancer, inflammation, and neurodegenerative diseases. nih.govacs.orgresearchgate.net For instance, docking simulations on related chroman derivatives have been used to explore their binding modes with targets like the PD-1/PD-L1 immune checkpoint protein and human estrogen receptor-alpha (hER-α), which is relevant in hormone-dependent breast cancer. acs.orgnih.gov

A typical docking simulation for this compound would calculate a binding affinity score (often in kcal/mol), which estimates the strength of the interaction. A lower (more negative) score generally indicates a more stable and potentially more potent interaction. The analysis also reveals key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Table 1: Illustrative Example of Molecular Docking Results for this compound with a Hypothetical Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Cyclooxygenase-2 (COX-2) | -8.2 | Tyr385, Arg120 | Pi-Pi Stacking, Hydrogen Bond |

| Monoamine Oxidase B (MAO-B) | -7.5 | Tyr435, Ile199 | Hydrophobic, Halogen Bond |

| hER-α | -9.1 | Leu384, Met421, His524 | Hydrophobic |

This table is for illustrative purposes to demonstrate the type of data generated from a molecular docking study and does not represent actual experimental results.

Prediction of Pharmacological Profiles and Drug-Likeness

Drug-likeness is a qualitative concept used in drug design to evaluate how "drug-like" a compound is with respect to factors like bioavailability and metabolic stability. nih.gov These predictions are often based on established rules derived from the structural and physicochemical properties of known drugs, such as Lipinski's Rule of Five. In silico tools can rapidly calculate these properties for novel compounds like this compound, allowing for early-stage assessment of its potential as an orally administered drug. nih.gov

Key parameters include molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). Compounds that adhere to these rules are considered more likely to have favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 2: Predicted Physicochemical and Drug-Likeness Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Formula | C₁₁H₁₃BrO | - | - |

| Molecular Weight ( g/mol ) | 241.13 sigmaaldrich.com | ≤ 500 | Yes |

| LogP (Octanol/Water Partition Coefficient) | 3.8 - 4.1 (Predicted) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 (the ether oxygen) | ≤ 10 | Yes |

| Molar Refractivity | 60.0 - 62.0 (Predicted) | 40 - 130 | Yes |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | ≤ 140 Ų | Yes |

Based on these in silico predictions, this compound shows excellent compliance with established drug-likeness rules, suggesting it possesses physicochemical properties favorable for a potential oral drug candidate.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry that correlates the structural features of a molecule with its biological activity. Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to build mathematical models for this correlation. mdpi.com

For this compound, a systematic SAR study would involve the synthesis and biological testing of a series of related analogues to determine how specific structural modifications affect a particular biological activity. For example, the bromine atom at the 6-position could be moved to other positions on the aromatic ring or replaced with other functional groups (e.g., -Cl, -F, -CH₃, -NO₂). Similarly, the gem-dimethyl group at the 4-position could be altered.

QSAR studies on broader classes of chromone and chroman derivatives have successfully identified key structural features required for their activity against various targets. mdpi.comresearchgate.netfrontiersin.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Table 3: Hypothetical SAR Exploration of the this compound Scaffold

| Compound | R¹ (Position 6) | R² (Position 4) | Hypothetical Activity (IC₅₀, µM) | SAR Interpretation |

| Parent Compound | -Br | -CH₃, -CH₃ | 5.0 | Baseline activity |

| Analogue 1 | -Cl | -CH₃, -CH₃ | 7.2 | Bromine is preferred over chlorine for this activity. |

| Analogue 2 | -NO₂ | -CH₃, -CH₃ | 2.1 | Electron-withdrawing group enhances activity. |

| Analogue 3 | -Br | -H, -H | 15.8 | The gem-dimethyl group is critical for maintaining conformation and activity. |

| Analogue 4 | -OCH₃ | -CH₃, -CH₃ | 9.5 | Electron-donating group reduces activity. |

This table is illustrative. The activities and interpretations are hypothetical and serve to explain the SAR process.

Theoretical Insights into Reaction Mechanisms and Energetics

Computational quantum chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for examining the mechanisms of chemical reactions at the molecular level. These methods can calculate the energies of reactants, products, intermediates, and transition states, offering a detailed map of the reaction pathway. jst.go.jp

While specific DFT studies on the synthesis of this compound are not prominent, the synthesis of chroman scaffolds has been a subject of theoretical investigation. researchgate.net A plausible synthesis for this compound could involve the reaction of 4-bromophenol (B116583) with a suitable C5 building block like 3,3-dimethylallyl bromide, followed by cyclization.

Theoretical calculations would be employed to:

Validate Reaction Pathways: Compare the energy barriers of different potential synthetic routes to identify the most energetically favorable one.

Analyze Transition States: Characterize the geometry and energy of transition states to understand the key bond-forming and bond-breaking steps.

Explain Regioselectivity: In cases where multiple products can be formed, DFT can predict the major product by comparing the activation energies of the competing pathways.

Such computational insights are invaluable for optimizing reaction conditions (e.g., temperature, catalyst choice) to improve yield and minimize byproducts, making the synthesis more efficient and scalable. jst.go.jp

Predictive Metabolism Studies for Drug Candidate Optimization

Understanding a drug candidate's metabolic fate is critical for its development, as metabolism affects its efficacy and potential for toxicity. In silico metabolism prediction tools are used to identify the most likely sites on a molecule that will be chemically modified by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. nih.govnih.gov

Table 4: Predicted Sites of Metabolism (SOM) for this compound

| Potential Metabolite | Metabolic Reaction | Probable CYP Enzyme |

| This compound-7-ol | Aromatic Hydroxylation | CYP2D6, CYP3A4 |

| This compound-5-ol | Aromatic Hydroxylation | CYP2D6, CYP3A4 |

| 6-Bromo-4,4-dimethyl-2,3-dihydro-chromen-3-ol | Benzylic Hydroxylation | CYP3A4 |

| 5-Bromo-4,4-dimethylchroman-6-ol | Aromatic Hydroxylation (after NIH shift) | CYP1A2, CYP2C9 |

This table presents plausible metabolites based on common metabolic pathways for similar structures and does not represent confirmed experimental data.

Preclinical Pharmacological Evaluation of 6 Bromo 4,4 Dimethylchroman Derived Agents

In Vitro Biological Assays (e.g., Cell-based Assays, Enzyme Activity Assays)

The initial screening of novel compounds typically involves a battery of in vitro assays to determine their biological activity and mechanism of action at a cellular and molecular level. For derivatives of the related chromone (B188151) class, research has focused on their potential as inhibitors of Bromodomain-containing protein 4 (BRD4), a promising target for anti-inflammatory therapies.

Two notable chromone derivatives, designated as ZL0513 (compound 44) and ZL0516 (compound 45), have demonstrated potent inhibitory activity against the first bromodomain of BRD4 (BD1). nih.gov In enzyme activity assays, these compounds exhibited high binding affinity, with IC50 values in the nanomolar range, indicating a strong potential for BRD4 inhibition. nih.gov The selectivity of these compounds was also assessed against other members of the bromodomain and extra-terminal domain (BET) family, showing a preference for BRD4. nih.gov

Furthermore, in cell-based assays, these derivatives effectively inhibited the expression of inflammatory genes induced by Toll-like receptors. nih.gov This suggests that their mechanism of action at the cellular level is consistent with the inhibition of BRD4, which plays a key role in regulating the transcription of pro-inflammatory genes. Another chromone derivative, referred to as compound 6 , also displayed good inhibition of both BRD4 BD1 and BD2. nih.gov

| Compound | Target | Assay Type | IC50 (nM) |

|---|---|---|---|

| ZL0513 (44) | BRD4 BD1 | Enzyme Activity Assay | 67-84 |

| ZL0516 (45) | BRD4 BD1 | Enzyme Activity Assay | 67-84 |

| Compound 6 | BRD4 BD1 | Enzyme Activity Assay | 49 |

| Compound 6 | BRD4 BD2 | Enzyme Activity Assay | 35 |

In Vivo Studies on Biological Effects and Efficacy

Following promising in vitro results, the evaluation of therapeutic candidates moves to in vivo models to assess their biological effects and efficacy in a whole organism. For the chromone derivatives ZL0513 and ZL0516, their anti-inflammatory potential was investigated in murine models of airway inflammation. nih.gov

The studies revealed that both compounds significantly inhibited airway inflammation in these models. nih.gov This in vivo efficacy provides a crucial link between the in vitro inhibitory activity against BRD4 and a tangible therapeutic effect in a disease-relevant animal model. The positive outcomes in these preclinical models underscore the potential of these BRD4 BD1 inhibitors for the treatment of inflammatory diseases. nih.gov

Evaluation of Bioavailability and Pharmacokinetic Parameters

The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical viability. A key parameter in this assessment is oral bioavailability (F), which measures the fraction of an orally administered dose that reaches systemic circulation.

For the chromone derivative designated as compound 6 , pharmacokinetic studies revealed a poor oral bioavailability of 0.46%. nih.gov This was accompanied by low metabolic stability and poor aqueous solubility, which are significant hurdles for the development of an orally administered drug. nih.gov

| Compound | Parameter | Value |

|---|---|---|

| Compound 6 | Oral Bioavailability (F) | 0.46% |

| ZL0513 (44) | Oral Bioavailability | Orally Bioavailable |

| ZL0516 (45) | Oral Bioavailability | Orally Bioavailable |

Emerging Research Avenues and Translational Perspectives for 6 Bromo 4,4 Dimethylchroman

Development of Novel Therapeutic Agents based on the Chroman Scaffold

The chroman core is a fundamental component of numerous natural and synthetic molecules with significant therapeutic properties. The introduction of a bromine atom at the 6-position and gem-dimethyl groups at the 4-position of the chroman ring in 6-Bromo-4,4-dimethylchroman provides a unique template for synthetic modification and the exploration of structure-activity relationships (SAR).

The chroman scaffold itself is associated with a diverse range of pharmacological activities, including but not limited to:

Anticancer Properties: Chromone (B188151) and chromanone (a close structural relative of chroman) derivatives have been extensively investigated as potential anticancer agents. They can be designed to selectively target various cancer-related proteins.

Neuroprotective Effects: The chromane (B1220400) ring system is a key pharmacophore in compounds developed for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, certain chroman-4-one derivatives have shown inhibitory activity against enzymes implicated in the progression of Alzheimer's disease.

Antimicrobial and Antioxidant Activities: Various chromene-based compounds have demonstrated notable antimicrobial and antioxidant properties.

The 6-bromo and 4,4-dimethyl substitutions on the chroman backbone of this compound can influence its lipophilicity, metabolic stability, and binding interactions with biological targets. The bromine atom, in particular, can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of diverse functional groups to fine-tune the compound's biological activity.

| Therapeutic Area | Potential of Chroman Scaffold | Key Structural Features of this compound |

| Oncology | Serves as a privileged scaffold for designing selective anticancer agents. | Bromine at the 6-position allows for synthetic diversification; dimethyl groups may enhance stability. |

| Neurodegeneration | Chromane-based structures are valuable for developing treatments for Alzheimer's and Parkinson's. | The core scaffold is a known neuroprotective pharmacophore. |

| Infectious Diseases | Chromene derivatives exhibit antimicrobial properties. | The overall structure can be modified to optimize antimicrobial efficacy. |

| Inflammatory Diseases | Chromenopyridine derivatives have shown anti-inflammatory potential. | The core scaffold can be elaborated to target inflammatory pathways. |

Exploration of Advanced Materials Science Applications

While the primary focus of chroman derivatives has been in the realm of medicinal chemistry, their unique photophysical and electronic properties also make them attractive candidates for applications in materials science. The chroman scaffold can be incorporated into larger molecular architectures to create novel organic materials with tailored functionalities.

Potential applications in this area include:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some chroman derivatives could be harnessed in the development of new emissive materials for OLEDs. The substitution pattern on the aromatic ring can be modified to tune the emission color and efficiency.

Organic Photovoltaics (OPVs): Chroman-based molecules can be designed to act as electron donors or acceptors in the active layer of organic solar cells.

Chemical Sensors: The chroman ring system can be functionalized with specific recognition moieties to create chemosensors capable of detecting ions or small molecules through changes in their optical properties.

The this compound molecule, with its reactive bromine handle, is particularly well-suited for incorporation into polymeric structures or for surface functionalization of materials, opening avenues for the creation of smart materials with responsive properties.

| Application Area | Potential Role of Chroman Scaffold | Relevance of this compound |

| Organic Electronics | Core structure for fluorescent materials and charge-transporting molecules. | Bromine atom facilitates synthesis of more complex conjugated systems. |

| Polymer Science | Monomeric unit for creating functional polymers. | Can be polymerized or grafted onto other polymers via the bromo group. |

| Sensing and Diagnostics | Fluorophore or chromophore for detecting analytes. | The chroman core's optical properties can be modulated by its substituents. |

Integration with Multi-Target Ligand Design Strategies